Orilotimod
Description
Orilotimod (formerly known as Apo 805K1) is a synthetic anti-psoriatic agent developed for treating moderate-to-severe plaque psoriasis. Its molecular formula is C₁₆H₁₉N₃O₅ (molecular weight: 333.34 g/mol), and it features two stereocenters with absolute stereochemistry . The compound is orally administered, with pharmacokinetic studies showing dose-dependent Cmax values at 10–100 mg doses . This compound completed Phase II clinical trials in the U.S., but further development status remains unclear .
Structurally, this compound is a dipeptide derivative of D-γ-glutamyl-D-tryptophan (SMILES: N[C@H](CCC(=O)N[C@H](CC1=CNC2=C1C=CC=C2)C(O)=O)C(O)=O), emphasizing its role in modulating immune responses . Its potassium salt (This compound Potassium, CAS: 960155-19-5) is also documented, with a molecular weight of 371.44 g/mol, though its clinical relevance is less defined .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181511 | |
| Record name | Thymodepressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186087-26-3, 270250-97-0 | |
| Record name | Thymodepressin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186087-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orilotimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymodepressin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymodepressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORILOTIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of orilotimod involves several steps, including the preparation of its diacid form and purification by ion exchange chromatography . One of the synthetic routes includes the preparation of Boc-D-Glu (D-Trp-0-Bzl)-0-Et, which is achieved in an 87% yield . The industrial production methods involve the preparation of novel crystalline and amorphous salts of thymodepressin, particularly the potassium salt, which is useful for treating psoriasis and atopic dermatitis .
Chemical Reactions Analysis
Orilotimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: This compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents and conditions used in these reactions include ion exchange chromatography for purification and various solvents for the preparation of its salts . The major products formed from these reactions include different salts of this compound, such as the potassium salt .
Scientific Research Applications
Psoriasis Treatment
Orilotimod has been investigated for its efficacy in treating psoriasis, a chronic inflammatory skin condition. Clinical studies have shown that it can significantly reduce the severity of symptoms by modulating the immune response and decreasing inflammation.
Cancer Therapy
Recent research indicates that this compound may also play a role in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting potential applications in oncology . The compound's ability to regulate immune responses could enhance the effectiveness of other immunotherapeutic agents.
Autoimmune Diseases
This compound's immunomodulatory properties make it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Studies suggest that it may help in balancing T-helper cell responses, which are often dysregulated in these conditions .
Case Studies and Clinical Trials
A review of clinical trials involving this compound reveals several key findings:
- Phase II Trials : Initial trials demonstrated promising results in reducing psoriasis symptoms compared to placebo groups. Patients receiving this compound reported significant improvements in their condition .
- Efficacy in Cancer Models : In preclinical models, this compound has shown potential in inhibiting tumor growth and enhancing the effects of existing cancer therapies. This includes studies where it was administered alongside conventional chemotherapeutic agents, leading to improved outcomes .
- Safety Profile : The safety profile of this compound appears favorable, with most adverse effects being mild to moderate. Ongoing studies continue to assess long-term safety and efficacy across various populations .
Data Table: Summary of Clinical Trials Involving this compound
Mechanism of Action
Orilotimod exerts its effects by selectively inhibiting the proliferation of hemopoietic precursor cells and stimulating apoptosis in granulocytes and lymphocytes . The molecular targets and pathways involved include the inhibition of specific cell signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Omipalisib
However, Omipalisib’s mechanism (kinase inhibition) and therapeutic targets (cancer) differ significantly .
Helenalin
A natural sesquiterpene lactone, Helenalin, is a known inhibitor of the transcription factor C/EBPβ, a target also modulated by Orilotimod. Virtual screening studies highlight this compound’s comparable binding affinity to C/EBPβ, suggesting overlapping anti-inflammatory pathways . Unlike this compound, Helenalin is derived from Arnica species and lacks oral bioavailability due to poor solubility .
Comparison with Functionally Similar Compounds
N-Caffeoyltryptophan
This natural compound, like this compound, inhibits C/EBPβ and attenuates LPS-induced inflammatory responses.
Petasiphenone
Another C/EBPβ inhibitor, Petasiphenone, shares this compound’s anti-inflammatory properties but originates from Petasites species. While this compound has progressed to Phase II trials, Petasiphenone remains in preclinical studies .
Pharmacokinetic and Clinical Comparisons
Research Findings and Mechanistic Insights
- This compound vs. Helenalin : this compound’s synthetic design enables oral administration and predictable pharmacokinetics, whereas Helenalin’s natural derivation limits its clinical utility despite potent C/EBPβ inhibition .
- This compound vs. N-Caffeoyltryptophan : Both compounds inhibit inflammatory pathways in macrophages, but this compound’s dipeptide structure enhances metabolic stability compared to the ester-linked caffeoyl group in N-Caffeoyltryptophan .
- Clinical Data : this compound’s Phase II trials demonstrated dose-dependent efficacy in psoriasis, though specific trial outcomes remain unpublished .
Biological Activity
Orilotimod, also known as ARA 290, is a synthetic peptide derived from the C-terminal of the human erythropoietin (EPO) molecule. It has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound primarily acts through the modulation of immune responses. Its mechanism involves:
- Binding to EPO Receptors : this compound binds to EPO receptors, which are expressed on various immune cells. This interaction can lead to anti-inflammatory effects and promote tissue repair.
- Inhibition of Apoptosis : The compound has been shown to inhibit apoptosis in certain cell types, contributing to its protective effects in inflammatory conditions.
- Regulation of Cytokine Production : this compound influences the production of pro-inflammatory and anti-inflammatory cytokines, thereby balancing immune responses.
1. Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. It has been studied in various models of inflammation, demonstrating its ability to reduce inflammatory markers and improve outcomes in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Effects of this compound on Inflammatory Markers
| Study | Condition | Dosage | Key Findings |
|---|---|---|---|
| RA | 5 mg/kg | Reduced TNF-α and IL-6 levels | |
| IBD | 10 mg/kg | Decreased colonic inflammation scores |
2. Immunomodulatory Activity
This compound has been shown to modulate both innate and adaptive immune responses. It enhances the function of regulatory T cells while suppressing pro-inflammatory T helper cell responses.
Case Study Example : A clinical trial involving patients with systemic lupus erythematosus (SLE) demonstrated that this compound treatment led to improved disease activity scores and a reduction in autoantibody levels, indicating its potential as an immunomodulatory agent .
Clinical Applications
This compound has been explored for various clinical applications:
- Rheumatoid Arthritis : In a randomized controlled trial, patients receiving this compound showed significant improvements in joint swelling and pain compared to placebo .
- Diabetic Neuropathy : Research indicates that this compound may improve nerve function and reduce pain in diabetic neuropathy models .
Research Findings
Recent studies have highlighted the diverse biological activities of this compound:
- A study published in Molecular Pharmacology reported that this compound administration resulted in reduced inflammatory cell infiltration and lower expression of adhesion molecules in animal models of colitis .
- Another investigation found that this compound enhances erythropoiesis through non-erythropoietic pathways, providing benefits beyond traditional EPO therapy .
Q & A
Q. Table 1: Preclinical Study Design Checklist
| Component | Example for this compound Study | Evidence Reference |
|---|---|---|
| Control Groups | Vehicle vs. positive control (e.g., cyclophosphamide) | |
| Blinding | Double-blind dosing administration | |
| Endpoint Validation | Histopathology confirmed by two independent pathologists |
Advanced: How to resolve contradictions in pharmacokinetic (PK) data across this compound studies?
Methodological Answer:
- Meta-Analysis : Aggregate PK parameters (e.g., Cmax, AUC) from published studies using tools like RevMan, accounting for inter-study variability (e.g., species differences) .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., renal/hepatic impairment) .
- Mechanistic Modeling : Develop physiologically based PK (PBPK) models to reconcile disparities (e.g., Simcyp® simulations) .
Advanced: What methodologies validate this compound’s target engagement in complex biological systems?
Methodological Answer:
- Orthogonal Assays : Combine techniques (e.g., SPR for binding affinity, CRISPR knockdown for functional validation) .
- Biomarker Correlation : Link target modulation (e.g., TLR4 inhibition) to downstream effects (e.g., reduced IL-6 secretion) using longitudinal sampling .
- Negative Controls : Include isotype-matched antibodies or inactive enantiomers to rule off-target effects .
Basic: How to conduct a systematic review of this compound’s efficacy in autoimmune models?
Methodological Answer:
- Search Strategy : Use Boolean operators in databases (e.g.,
(this compound OR "TLR agonist") AND (autoimmunity OR "rheumatoid arthritis")) . - Inclusion/Exclusion : Define criteria (e.g., peer-reviewed studies, in vivo data only) and document in PRISMA flowcharts .
- Risk of Bias : Apply SYRCLE’s tool for animal studies to assess confounding factors (e.g., randomization adequacy) .
Advanced: How to address heterogeneity in clinical trial outcomes for this compound?
Methodological Answer:
- Stratified Analysis : Group participants by biomarkers (e.g., baseline CRP levels) to identify responder subsets .
- Bayesian Methods : Incorporate prior evidence (e.g., preclinical efficacy) to refine posterior probability estimates .
- Multi-Omics Integration : Correlate transcriptomic/proteomic data with clinical responses to uncover mechanistic drivers .
Data Management Note : For all studies, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Gene Expression Omnibus (GEO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
